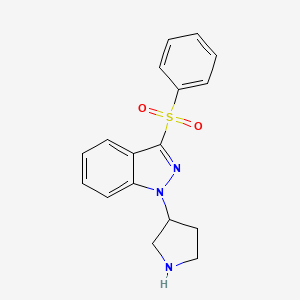![molecular formula C14H13F3O5 B12529905 Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate CAS No. 666839-14-1](/img/structure/B12529905.png)
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, containing trifluoromethyl and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid.
Reduction: Formation of 4-(4,4,4-trifluoro-3-hydroxybutanoyl)phenoxy acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4-difluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-3-oxobutyrate
Uniqueness
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it valuable in diverse applications .
Propiedades
Número CAS |
666839-14-1 |
|---|---|
Fórmula molecular |
C14H13F3O5 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C14H13F3O5/c1-2-21-13(20)8-22-10-5-3-9(4-6-10)11(18)7-12(19)14(15,16)17/h3-6H,2,7-8H2,1H3 |
Clave InChI |
DPJFEPZRFDUKRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


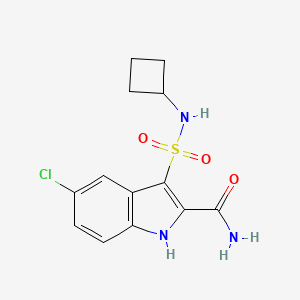
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
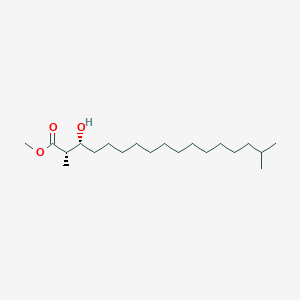
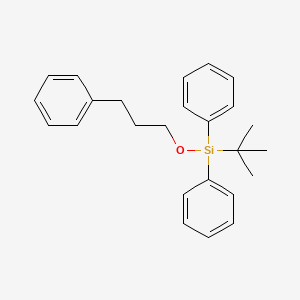
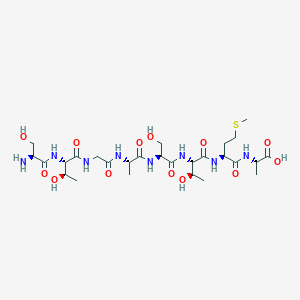
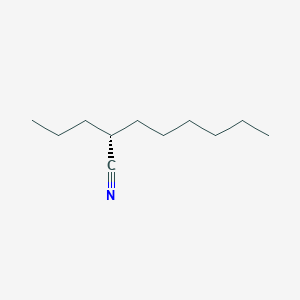
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
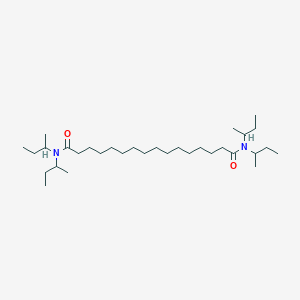
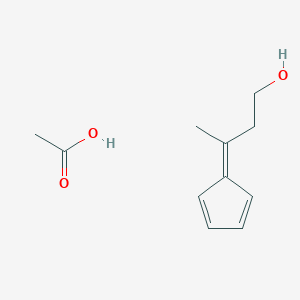
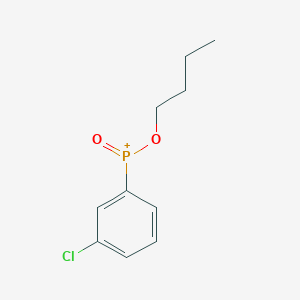
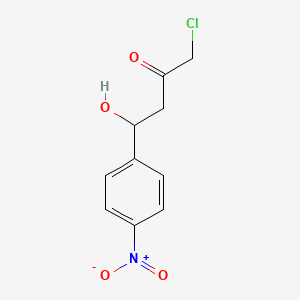
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
